molecular formula C14H12N4O B15190111 Benzonitrile, 4-(((7S)-6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)- CAS No. 130144-61-5

Benzonitrile, 4-(((7S)-6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)-

Cat. No.: B15190111
CAS No.: 130144-61-5
M. Wt: 252.27 g/mol
InChI Key: YKTSVZRWKHWINV-LBPRGKRZSA-N
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Description

Benzonitrile, 4-(((7S)-6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)- is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzonitrile group and a cyclopentapyrimidinyl moiety. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(((7S)-6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include copper salts for amidation reactions, hydroxylamine hydrochloride for nitrile formation, and various oxidizing and reducing agents . Reaction conditions vary depending on the desired product but often involve controlled temperatures and the presence of catalysts .

Major Products

Major products formed from these reactions include amides, amines, and other substituted benzonitrile derivatives .

Scientific Research Applications

Benzonitrile, 4-(((7S)-6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzonitrile, 4-(((7S)-6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)- involves its interaction with specific molecular targets and pathways. For example, in electrochemical amidation reactions, the compound acts as an amino source, facilitating the formation of N-phenylacetamide and N-benzylacetamides . The presence of a copper catalyst enhances the efficiency of these reactions under mild conditions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzonitrile, 4-(((7S)-6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)- include:

Uniqueness

The uniqueness of benzonitrile, 4-(((7S)-6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)- lies in its complex structure, which allows for diverse chemical reactions and applications. Its ability to act as an amino source in electrochemical reactions sets it apart from simpler benzonitrile derivatives .

Properties

CAS No.

130144-61-5

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

4-[[(7S)-7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]amino]benzonitrile

InChI

InChI=1S/C14H12N4O/c15-7-9-1-3-10(4-2-9)18-14-11-5-6-12(19)13(11)16-8-17-14/h1-4,8,12,19H,5-6H2,(H,16,17,18)/t12-/m0/s1

InChI Key

YKTSVZRWKHWINV-LBPRGKRZSA-N

Isomeric SMILES

C1CC2=C([C@H]1O)N=CN=C2NC3=CC=C(C=C3)C#N

Canonical SMILES

C1CC2=C(C1O)N=CN=C2NC3=CC=C(C=C3)C#N

Origin of Product

United States

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